molecular formula C12H19NO B12985906 (S)-1-(3-Methoxy-4-methylphenyl)butan-1-amine

(S)-1-(3-Methoxy-4-methylphenyl)butan-1-amine

Cat. No.: B12985906
M. Wt: 193.28 g/mol
InChI Key: UEVFMGSZAUNHEO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3-Methoxy-4-methylphenyl)butan-1-amine is an organic compound that belongs to the class of amines It features a butan-1-amine backbone with a methoxy and methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Methoxy-4-methylphenyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-4-methylbenzaldehyde and butan-1-amine.

    Reaction Conditions: The key steps may include reductive amination, where the aldehyde group of 3-methoxy-4-methylbenzaldehyde reacts with butan-1-amine in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Methoxy-4-methylphenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(3-Methoxy-4-methylphenyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of these targets and triggering downstream effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Methoxyphenyl)butan-1-amine: Lacks the methyl group on the phenyl ring.

    (S)-1-(4-Methylphenyl)butan-1-amine: Lacks the methoxy group on the phenyl ring.

    (S)-1-(3,4-Dimethoxyphenyl)butan-1-amine: Contains an additional methoxy group on the phenyl ring.

Uniqueness

(S)-1-(3-Methoxy-4-methylphenyl)butan-1-amine is unique due to the specific combination of methoxy and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1S)-1-(3-methoxy-4-methylphenyl)butan-1-amine

InChI

InChI=1S/C12H19NO/c1-4-5-11(13)10-7-6-9(2)12(8-10)14-3/h6-8,11H,4-5,13H2,1-3H3/t11-/m0/s1

InChI Key

UEVFMGSZAUNHEO-NSHDSACASA-N

Isomeric SMILES

CCC[C@@H](C1=CC(=C(C=C1)C)OC)N

Canonical SMILES

CCCC(C1=CC(=C(C=C1)C)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.